(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide
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Description
(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Behavior
The synthesis and chemical behavior of compounds related to (2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide have been a subject of interest in organic chemistry. Studies highlight the regio-controlled synthesis of substituted phenols, exploring condensation reactions with β-dicarbonyl compounds to yield o-acetylphenols or methyl salicylates through decarboxylation processes (Chan & Brownbridge, 1981). These methodologies demonstrate the compound's role in facilitating specific synthetic pathways in the creation of phenolic compounds.
Photophysical Properties
Research on compounds with structural similarities or functionalities has delved into their photophysical properties. For instance, the study of 1-cyano-1,2-bis(biphenyl)ethene derivatives reveals aggregate-induced enhanced emission in water, showing temperature-dependent behaviors that could be pivotal in understanding the photophysical characteristics of related cyanophenyl compounds (Hirose & Matsuda, 2009).
Catalytic Applications
Explorations into the catalytic properties of related compounds have unveiled their utility in various chemical reactions. Research into the catalytic trimerization of ethene using mono(cyclopentadienyl-arene)titanium complexes highlights the potential of cyanophenyl derivatives in enhancing catalyst activity and selectivity for specific organic transformations (Deckers, Hessen, & Teuben, 2002).
Molecular Magnetism
The study of trimetallic cyclical complexes incorporating cyano- and phenoxo-bridged structures, including Ni(II), Dy(III), and Fe(III), showcases the compound's relevance in the domain of molecular magnetism, indicating single-molecule-magnet behavior with significant energy barriers. This underscores the potential for this compound and similar molecules in developing advanced magnetic materials (Hu et al., 2015).
Properties
IUPAC Name |
(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-5-6-7-8-16(20)19-13(11-18)12-9-14(21-2)17(23-4)15(10-12)22-3/h5-10,13H,1-4H3,(H,19,20)/b6-5+,8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJORBNJSJAXXLB-BSWSSELBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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